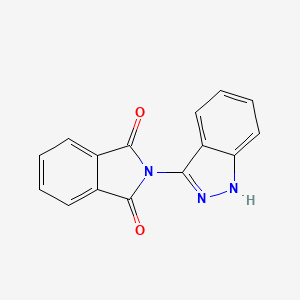

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(1H-indazol-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLTKNDOHSWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373130 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82575-23-3 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione core is typically prepared via condensation reactions involving phthalic anhydride derivatives or phthalimide salts. Common methods include:

Nucleophilic substitution on phthalimide salts : Potassium phthalimide reacts with alkyl halides or epoxides to form substituted isoindoline-1,3-diones. For example, potassium phthalimide reacts with epichlorohydrin at elevated temperatures (~120 °C) to yield 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione intermediates.

Condensation of phthalic acid derivatives with amines : Reaction of 3-amino-4-hydroxyphthalic acid with amine-containing moieties under acidic or basic conditions at elevated temperatures (~120 °C) forms hydroxy-substituted isoindoline-1,3-diones.

Detailed Preparation Methodology for 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

Based on the synthesis of related isoindoline-1,3-dione derivatives and indazolyl conjugates, a plausible preparation route involves the following steps:

Step 1: Synthesis of 2-Substituted Isoindoline-1,3-dione Intermediate

Step 2: Functionalization with Indazol-3-yl Moiety

Step 3: Purification and Characterization

- Filtration, washing with ethanol and diethyl ether.

- Characterization by NMR, IR, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Optimization

Research Findings and Yields

- The rhodium(III)-catalyzed addition of indazol-3-ols to maleimides yields succinimide-linked indazolyl derivatives in yields up to 72%.

- Nucleophilic substitution of potassium phthalimide with epichlorohydrin proceeds with high yield (~95%).

- Hydrolysis and reduction steps in related isoindoline-1,3-dione syntheses achieve yields ranging from 47% to over 90%, depending on the substrate and conditions.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of substrates. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Isoindole-1,3-dione Derivatives

Green Chemistry Approaches

- Polysilsesquioxane Hybrids : 2-[3-(Triethoxysilyl)propyl]isoindole-1,3-dione is synthesized via hydrolytic polycondensation under solvent-free conditions, adhering to green chemistry principles . This method contrasts with traditional solvent-based routes (e.g., DMF-mediated reactions in ), emphasizing sustainability .

Molecular Docking and Computational Insights

- Hydrazide-Linked Derivatives : N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) shows high binding affinity in docking studies with antioxidant enzymes, suggesting that electron-rich substituents improve target engagement .

- Indazole vs. Imidazole : While direct docking data for the target compound is absent, the indazole group’s planar structure and dual hydrogen-bonding sites (N1 and N2) may offer superior kinase inhibition compared to imidazole derivatives .

Biological Activity

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, also known as 3-phthalimid-1-yl-1H-indazole, is a compound with significant potential in medicinal chemistry. Its structure, characterized by a fused indazole and isoindole moiety, suggests a diverse range of biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₉N₃O₂

- Molecular Weight : 263.26 g/mol

- Melting Point : 239–240 °C

- CAS Number : 82575-23-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

In Vitro Studies :

A study evaluated the cytotoxic effects of two isoindole derivatives against A549 lung adenocarcinoma cells using the MTT assay. The IC50 values for the compounds were as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3 | A549 | 114.25 |

| Compound 4 | A549 | 116.26 |

| Compound 3 | HeLa | 148.59 |

| Compound 4 | HeLa | 140.60 |

These results suggest that both derivatives have comparable efficacy against lung cancer cells, indicating their potential as therapeutic agents in cancer treatment .

In Vivo Studies

In vivo studies further corroborated the anticancer efficacy of these compounds. Nude mice were implanted with A549-luc cells to form tumors and subsequently treated with either compound 3 or compound 4. The results showed a significant reduction in tumor size and improved survival rates compared to the control group, emphasizing the therapeutic potential of these isoindole derivatives .

The proposed mechanism of action for these compounds involves inhibition of tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation and survival. The structural features of the indazole and isoindole moieties are believed to contribute to their ability to inhibit these enzymes effectively .

Case Studies

Several case studies have documented the effects of isoindole derivatives on cancer treatment:

- Study on Lung Cancer : Mice treated with compound 4 showed a marked decrease in tumor growth over a period of 60 days compared to untreated controls.

- Histopathological Analysis : Organs from treated mice exhibited minimal toxicity and preserved morphology, indicating that these compounds could be safer alternatives for cancer therapy .

Q & A

What synthetic methodologies are recommended for preparing 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione and related derivatives?

Basic Research Focus:

A common approach involves condensation reactions between phthalic anhydride derivatives and indazole-containing amines. For example:

- Step 1: React phthalic anhydride with 1H-indazol-3-amine under reflux in ethanol or acetic acid to form the isoindole-dione core .

- Step 2: Purify via column chromatography (hexane:ethyl acetate, 60:40 v/v) or recrystallization (yields ~70-85%) .

- Characterization: Confirm using IR (C=O stretches at ~1700–1750 cm⁻¹) and H NMR (phthalimide protons at δ 7.6–8.0 ppm, indazole protons at δ 7.1–7.5 ppm) .

Advanced Research Focus:

For regioselective modifications, employ protecting groups (e.g., Boc for indazole NH) or microwave-assisted synthesis to enhance reaction efficiency. Evidence from similar compounds suggests that substituent positioning on the indazole ring can be controlled using steric directing groups or transition-metal catalysts .

How can structural ambiguities in isoindole-dione derivatives be resolved?

Basic Research Focus:

- X-ray crystallography: Use SHELX software for single-crystal refinement. For example, 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione was resolved via SHELXL, with H atoms constrained to parent atoms and O—H distances adjusted to 0.82 Å .

- NMR analysis: H and C NMR (DMSO-d₆) differentiate tautomeric forms, as seen in 2-(1H-indol-3-ylthio)-benzo[d]imidazole derivatives, where methoxy groups split into distinct signals (δ 3.71 ppm for -OCH₃) .

Advanced Research Focus:

For polymorphic or tautomeric mixtures, combine dynamic NMR (DNMR) with DFT calculations to model energy barriers between conformers. For example, compounds with difluoromethoxy groups exhibit tautomerism requiring variable-temperature NMR .

What biological activities are associated with isoindole-dione scaffolds, and how are they evaluated?

Basic Research Focus:

- Antimicrobial screening: Use agar diffusion assays against S. aureus and C. albicans. Derivatives like 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole show MIC values <10 µg/mL, suggesting potential for structure-activity relationship (SAR) studies .

- Antiviral potential: Analogues such as Thalidomide derivatives (2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione) inhibit cytokine production, evaluated via ELISA or RT-PCR .

Advanced Research Focus:

Mechanistic studies using molecular docking (e.g., AutoDock Vina) can identify binding to targets like cereblon (CRBN) or viral proteases. For instance, 4-[3-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}carbonyl)-1-piperidinyl]-2-(3-thienylmethyl)-isoindole-dione was studied for MERS-CoV inhibition .

How to address contradictions in analytical data (e.g., identical Rf values but differing melting points)?

Methodological Approach:

- Chromatographic refinement: Use HPLC with a C18 column (ACN:H₂O gradient) to separate isomers or tautomers. For example, compounds with identical Rf (0.77 in hexane:ethyl acetate) but distinct melting points (209–211°C vs. 219–221°C) may differ in crystal packing or hydrogen-bonding networks .

- Thermal analysis: Perform DSC to detect polymorphic transitions or decomposition events not evident from melting points alone .

What strategies mitigate regioselectivity challenges during functionalization of the indazole ring?

Advanced Research Focus:

- Directed C–H activation: Use Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline) to selectively functionalize the C4 position of indazole. For example, 2-(1H-pyrazol-1-yl)alanine derivatives were synthesized via regioselective coupling .

- Protecting group strategies: Boc protection of the indazole NH directs electrophilic substitution to less hindered positions .

How can computational methods optimize isoindole-dione derivatives for drug design?

Advanced Research Focus:

- Pharmacophore modeling: Use Schrödinger Suite or MOE to identify key interactions (e.g., hydrogen bonds with isoindole-dione carbonyl groups).

- ADMET prediction: Tools like SwissADME assess solubility (LogP ~1.2 for PEGylated derivatives) and metabolic stability .

What are the challenges in pharmacokinetic profiling of isoindole-dione derivatives?

Methodological Approach:

- Solubility enhancement: Introduce PEG chains (e.g., Thalidomide-PEG5-NH₂) or sulfonate groups to improve aqueous solubility. Si NMR confirmed successful conjugation in polysilsesquioxane derivatives .

- Metabolic stability: Use liver microsome assays (human/rat) to identify cytochrome P450 liabilities. For example, N-phenylphthalimide derivatives show rapid clearance due to oxidative metabolism .

How to validate synthetic intermediates for scale-up and reproducibility?

Basic Research Focus:

- Batch consistency: Monitor reaction progress via TLC and in-situ IR. For example, intermediates like 2-(2-bromoethyl)-isoindole-dione require strict temperature control (±2°C) to avoid side products .

- Safety protocols: Follow H303/H313/H333 guidelines (e.g., P264+P280 for handling corrosive reagents like POCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.